AcSerLeuAsnLeu(CHOHCH2)ProIleOMe
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Overview
Description
The compound AcSerLeuAsnLeu(CHOHCH2)ProIleOMe is a complex organic molecule with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AcSerLeuAsnLeu(CHOHCH2)ProIleOMe involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The key steps include the formation of peptide bonds, the introduction of the hydroxymethyl group, and the final deprotection to yield the desired compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The process would be optimized for large-scale production, including the use of high-throughput purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
AcSerLeuAsnLeu(CHOHCH2)ProIleOMe can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminum hydride) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the peptide bonds would yield amine derivatives.
Scientific Research Applications
AcSerLeuAsnLeu(CHOHCH2)ProIleOMe has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which AcSerLeuAsnLeu(CHOHCH2)ProIleOMe exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AcSerLeuAsnLeu(CHOHCH2)ProIleOMe include other peptide-based molecules with hydroxymethyl groups. Examples include AcLeuAsnPhe(CHOHCH2)ProIleOMe and AcSerLeuAsnPhe(CHOHCH2)ProIleOMe.
Uniqueness
What sets this compound apart from similar compounds is its specific sequence of amino acids and the presence of the hydroxymethyl group. This unique structure allows it to interact with specific molecular targets in a way that other compounds cannot, making it a valuable tool in scientific research.
Properties
CAS No. |
127231-50-9 |
---|---|
Molecular Formula |
C34H61N7O10 |
Molecular Weight |
727.9 g/mol |
IUPAC Name |
methyl (2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-5-methylhexyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C34H61N7O10/c1-9-20(6)29(34(50)51-8)40-33(49)26-11-10-12-41(26)16-27(44)22(13-18(2)3)37-31(47)24(15-28(35)45)39-30(46)23(14-19(4)5)38-32(48)25(17-42)36-21(7)43/h18-20,22-27,29,42,44H,9-17H2,1-8H3,(H2,35,45)(H,36,43)(H,37,47)(H,38,48)(H,39,46)(H,40,49)/t20-,22-,23-,24-,25-,26-,27-,29-/m0/s1 |
InChI Key |
KPNCURHVSMVQLI-DVIYOIKASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1CCCN1CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Origin of Product |
United States |
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